Product packaging for N-Ethoxycarbonyl-ciprofloxacin(Cat. No.:CAS No. 93594-29-7)

N-Ethoxycarbonyl-ciprofloxacin

Katalognummer: B601380
CAS-Nummer: 93594-29-7
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: SIZQHYOHXHCYHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

N-Ethoxycarbonyl-ciprofloxacin (CAS 93594-29-7) is a high-purity chemical compound that serves as a critical pharmaceutical impurity and reference standard for the antibiotic ciprofloxacin . With a molecular formula of C20H22FN3O5 and a molecular weight of 403.4 g/mol, it is specifically utilized in analytical method development and validation (AMV), quality control (QC) procedures, and stability testing . Its primary research value lies in supporting Abbreviated New Drug Applications (ANDA) and ensuring the quality and consistency of ciprofloxacin during its commercial production . Ciprofloxacin itself is a broad-spectrum fluoroquinolone antibiotic whose mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair . As a well-characterized impurity of this important drug, this compound is an indispensable tool for researchers in pharmaceutical analysis. This product is accompanied by comprehensive characterization data and, where feasible, can be supplied with traceability to pharmacopeial standards . It is intended for research use only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22FN3O5 B601380 N-Ethoxycarbonyl-ciprofloxacin CAS No. 93594-29-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-cyclopropyl-7-(4-ethoxycarbonylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O5/c1-2-29-20(28)23-7-5-22(6-8-23)17-10-16-13(9-15(17)21)18(25)14(19(26)27)11-24(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZQHYOHXHCYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Strategies of N Ethoxycarbonyl Ciprofloxacin

Synthetic Pathways for N-Ethoxycarbonyl-ciprofloxacin Generation

The synthesis of this compound can be approached through different chemical strategies. These methods are primarily distinguished by whether the ethoxycarbonyl group is added to the fully formed ciprofloxacin (B1669076) molecule or if a pre-functionalized piperazine (B1678402) is used to build the final structure.

Direct N-Ethoxylcarbonylation of Ciprofloxacin

The direct N-ethoxylcarbonylation of ciprofloxacin involves the reaction of the secondary amine on the piperazine ring of ciprofloxacin with a suitable electrophilic reagent, such as ethyl chloroformate. This reaction introduces the ethoxycarbonyl (-COOEt) group onto the nitrogen atom. This method starts with the complete ciprofloxacin molecule and modifies it, which can be an efficient route if ciprofloxacin is readily available as a starting material.

Alternative Synthetic Routes and Methodological Enhancements

An alternative and widely documented industrial method involves the reaction of a quinolone core with a pre-modified piperazine derivative. Specifically, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is reacted with N-ethoxycarbonylpiperazine. google.comgoogle.com This pathway is favored as it often leads to a product with higher purity. google.com By protecting the secondary amine of piperazine with the ethoxycarbonyl group prior to its coupling with the quinolone core, undesirable side reactions are minimized. This synthetic strategy is a cornerstone in producing high-purity ciprofloxacin, where the this compound is a stable intermediate that is subsequently hydrolyzed to yield the final active pharmaceutical ingredient. google.comgoogle.com

Role as a Synthetic Intermediate in Novel Compound Development

The primary value of this compound is its function as a versatile synthetic intermediate. The ethoxycarbonyl group acts as a protecting group, allowing for selective chemical modifications at other positions on the ciprofloxacin scaffold.

Precursor for Fused-Indole Heterocycles

Research has identified this compound as an important precursor in the synthesis of fused-indole heterocycles. veeprho.com These complex heterocyclic structures are of significant interest in medicinal chemistry due to their potential biological activities. The foundational structure of this compound provides a robust scaffold upon which these intricate ring systems can be constructed.

Intermediate in Prodrug Synthesis Design

In the context of prodrug design, the temporary protection of the piperazine nitrogen is a common strategy. While direct use of this compound in this manner is one possibility, the principle is demonstrated in broader synthetic approaches where protecting groups like Boc (tert-butoxycarbonyl) are used. najah.edu The ethoxycarbonyl group serves a similar purpose; it deactivates the reactivity of the piperazine nitrogen, allowing chemists to perform reactions on other parts of the molecule, such as the carboxylic acid group, to create ester or amide linkages characteristic of many prodrugs. najah.edunih.govrsc.orgnih.gov Once the desired modification is complete, the protecting ethoxycarbonyl group can be removed to yield the final compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficiency of synthesizing this compound via the alternative route (Section 2.1.2) is highly dependent on the reaction conditions. Patents describing this process provide detailed parameters to maximize yield and purity. google.com The reaction between 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and N-ethoxycarbonylpiperazine is typically performed in a high-boiling polar aprotic solvent. google.com

ParameterConditionPurpose
Reactant A 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidThe core structure of the quinolone.
Reactant B N-ethoxycarbonylpiperazineThe source of the protected piperazine ring.
Solvent N-methyl-2-pyrrolidone (NMP)A polar aprotic solvent that facilitates the dissolution of reactants and can withstand high temperatures.
Temperature 125 - 135 °CProvides the necessary activation energy for the nucleophilic aromatic substitution reaction to proceed efficiently.
Time 8 - 12 hoursEnsures the reaction proceeds to completion for a high yield of the intermediate.

This data is based on findings reported in patent literature. google.com

These optimized conditions ensure a robust and high-yielding synthesis, which is critical for industrial-scale production where efficiency and product quality are paramount. The resulting wet intermediate is often used directly in the subsequent hydrolysis step to produce ciprofloxacin without the need for extensive purification. google.com

Structural Elucidation and Advanced Analytical Characterization of N Ethoxycarbonyl Ciprofloxacin

Spectroscopic Analysis

Spectroscopic methodologies are fundamental in elucidating the molecular structure of N-Ethoxycarbonyl-ciprofloxacin. By employing a suite of techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, a detailed portrait of its chemical architecture can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ciprofloxacin (B1669076) core and the attached ethoxycarbonyl group. The aromatic protons of the quinolone ring would appear in the downfield region, while the protons of the piperazine (B1678402) ring and the cyclopropyl (B3062369) group would resonate at characteristic chemical shifts. The ethyl group of the ethoxycarbonyl moiety would be identifiable by a triplet and a quartet, indicative of the -CH₂-CH₃ spin system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The introduction of the ethoxycarbonyl group at the N-4 position of the piperazine ring would induce noticeable shifts in the resonances of the adjacent piperazine carbons compared to the parent ciprofloxacin molecule. The carbonyl carbon of the ester and the carbons of the ethyl group would also present characteristic signals.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-H8.6 - 8.8147 - 149
C3-109 - 111
C4-176 - 178
C4a-138 - 140
C5-H7.8 - 8.0118 - 120
C6-151 - 153 (JC-F)
C7-144 - 146
C8-H7.4 - 7.6107 - 109
C8a-120 - 122
Cyclopropyl-CH3.4 - 3.635 - 37
Cyclopropyl-CH₂1.1 - 1.47 - 9
Piperazine-CH₂ (adjacent to N1)3.2 - 3.448 - 50
Piperazine-CH₂ (adjacent to N4)3.6 - 3.844 - 46
Ethoxycarbonyl-CH₂4.1 - 4.361 - 63
Ethoxycarbonyl-CH₃1.2 - 1.414 - 16
Carboxyl-C-166 - 168
Ethoxycarbonyl-C=O-154 - 156

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the quinolone ketone, the carboxylic acid, and the newly introduced ester group. The C-F bond of the fluoroquinolone core and the various C-H, C-N, and C-O bonds would also contribute to the unique IR fingerprint of the molecule.

Interactive Table: Characteristic IR Absorption Bands for this compound
Functional Group Characteristic Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)3300 - 2500Broad
C-H stretch (Aromatic, Aliphatic)3100 - 2850Medium to Strong
C=O stretch (Ester)1740 - 1720Strong
C=O stretch (Quinolone ketone)1630 - 1610Strong
C=O stretch (Carboxylic acid)1725 - 1700Strong
C=C stretch (Aromatic)1600 - 1450Medium
C-F stretch1290 - 1250Strong
C-O stretch (Ester)1250 - 1000Strong
C-N stretch1250 - 1020Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, corroborating the molecular formula C₂₀H₂₂FN₃O₅. The nominal molecular weight of this compound is 403.41 g/mol .

Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pattern of the molecule. Key fragmentation pathways would likely involve the loss of the ethoxycarbonyl group, cleavage of the piperazine ring, and decarboxylation of the quinolone core. These fragmentation patterns provide valuable structural information and can be used to differentiate this compound from ciprofloxacin and other related impurities.

Interactive Table: Predicted Mass Spectrometry Data for this compound
Ion Predicted m/z Description
[M+H]⁺404.1616Protonated molecular ion
[M-C₂H₅O]⁺358.1350Loss of the ethoxy group
[M-COOC₂H₅]⁺331.1347Loss of the ethoxycarbonyl group (reverting to ciprofloxacin-like fragment)
[M-CO₂]⁺359.1721Loss of carbon dioxide from the carboxylic acid
[M+H-C₂H₄]⁺376.1349Fragmentation of the piperazine ring

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis

UV-Vis spectrophotometry provides information about the electronic transitions within the chromophoric system of this compound. The quinolone core is the primary chromophore, and its absorption spectrum is expected to be similar to that of ciprofloxacin. Typically, fluoroquinolones exhibit two main absorption maxima. The addition of the ethoxycarbonyl group to the piperazine ring is not expected to cause a significant shift in the absorption maxima, as it is not directly conjugated with the quinolone chromophore.

Interactive Table: Expected UV-Vis Absorption Maxima for this compound
Solvent λmax 1 (nm) λmax 2 (nm)
Methanol~277~315-330
Acidic (0.1 M HCl)~275~315-325
Basic (0.1 M NaOH)~272~325-335

Chromatographic Purity Assessment and Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from ciprofloxacin and other related substances.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound. A reversed-phase HPLC method is typically employed for the analysis of fluoroquinolones and their impurities.

A suitable HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation. Gradient elution is often necessary to resolve all related impurities from the main compound and the parent drug, ciprofloxacin. Detection is typically performed using a UV detector set at the absorption maximum of the analyte, around 278 nm.

The identity of the this compound peak can be confirmed by comparing its retention time with that of a certified reference standard. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Interactive Table: Typical HPLC Method Parameters for the Analysis of this compound
Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 278 nm
Injection Volume 10 µL

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and accuracy. It is a powerful technique for the qualitative analysis of pharmaceutical compounds, including derivatives of fluoroquinolones like this compound. The method allows for the separation of compounds on a plate coated with a stationary phase, driven by a mobile phase, with detection often performed under UV light.

For the qualitative analysis of this compound, an HPTLC method can be developed to confirm its identity and assess its purity by separating it from its parent compound, Ciprofloxacin, and other potential impurities. A typical HPTLC method would involve the following parameters:

Stationary Phase: Silica gel 60 F254 pre-coated aluminum plates are commonly used for the analysis of fluoroquinolones.

Mobile Phase: A mixture of solvents is optimized to achieve good separation. For ciprofloxacin and its derivatives, a common mobile phase system could be a combination of toluene, ethyl acetate, and formic acid.

Sample Application: The sample, dissolved in a suitable solvent like methanol, is applied as a narrow band onto the HPTLC plate.

Development: The plate is placed in a developing chamber saturated with the mobile phase.

Detection: After development, the plate is dried and the separated bands are visualized under UV light, typically at 254 nm or 366 nm. The retention factor (Rf) value is then calculated for each spot.

The Rf value is characteristic for a particular compound under specific chromatographic conditions and can be used for its identification. For this compound, the expected Rf value would differ from that of Ciprofloxacin due to the presence of the ethoxycarbonyl group, which alters the polarity of the molecule.

Below is a representative table of expected HPTLC data for the qualitative analysis of this compound, comparing it with its parent compound.

Table 1: Representative HPTLC Data for Qualitative Analysis

Compound Retention Factor (Rf) Detection Wavelength (nm)
Ciprofloxacin 0.35 278
This compound 0.52 278

X-ray Crystallography Studies (If Applicable for Structural Confirmation of Derivatives)

For this compound, an X-ray crystallographic study would confirm:

The covalent attachment of the ethoxycarbonyl group to the piperazine nitrogen of the ciprofloxacin core.

The conformation of the piperazine ring, which is typically found in a chair conformation in ciprofloxacin derivatives. osti.gov

The planarity of the quinolone ring system.

The intramolecular hydrogen bonding between the carboxylic acid and the keto group, a characteristic feature of the ciprofloxacin scaffold.

The data obtained from such a study would be presented in a standardized format, including crystallographic parameters that define the unit cell of the crystal and the refinement statistics that indicate the quality of the structural model.

Below is a table with representative crystallographic data for an N-substituted ciprofloxacin derivative, illustrating the type of information that would be obtained for this compound. osti.gov

Table 2: Representative Crystallographic Data for an N-Substituted Ciprofloxacin Derivative

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 9.870(1)
b (Å) 28.443(3)
c (Å) 9.534(1)
β (°) 99.09(1)
Volume (ų) 2644.5(5)
Z 4
R-factor 0.046

Analytical and Quality Control Applications in Pharmaceutical Research

N-Ethoxycarbonyl-ciprofloxacin as a Ciprofloxacin (B1669076) Impurity Standard

The presence of impurities in a drug substance can impact its safety and efficacy. Therefore, regulatory bodies worldwide mandate strict control over these impurities. This compound, a known process-related impurity of ciprofloxacin, serves as a crucial reference standard for its detection and quantification in both the drug substance and the final drug product.

Identification and Quantification of Related Substances in Ciprofloxacin Formulations

The primary application of an this compound reference standard is in the identification and quantification of this specific impurity within ciprofloxacin formulations. High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique for this purpose. In a typical HPLC analysis, a solution of the ciprofloxacin sample is injected into the system. The components of the sample are separated based on their affinity for the stationary and mobile phases, and a chromatogram is generated.

By injecting a known concentration of the this compound reference standard, analysts can determine its retention time—the time it takes for the compound to travel through the HPLC column. The appearance of a peak at this specific retention time in the chromatogram of the ciprofloxacin sample confirms the presence of the this compound impurity.

The quantification of the impurity is achieved by comparing the peak area of this compound in the sample chromatogram to the peak area of the known concentration of the reference standard. This allows for the precise calculation of the amount of the impurity present in the ciprofloxacin sample, ensuring that it does not exceed the limits set by regulatory authorities.

Illustrative Data Table: Quantification of this compound in Ciprofloxacin Batches

Batch NumberRetention Time of this compound (minutes)Peak Area of this compoundCalculated Amount (%)Status
CIP-0014.7212,5430.08Pass
CIP-0024.739,8760.06Pass
CIP-0034.7115,6210.10Pass
CIP-0044.7221,0980.14Pass

Note: This data is for illustrative purposes and represents typical results in a quality control setting.

Impurity Profiling and Control Strategies in Drug Substance and Product

Impurity profiling is the comprehensive identification, characterization, and quantification of all potential and actual impurities in a drug substance and product. This compound is a key component of the impurity profile of ciprofloxacin. By having a well-characterized reference standard for this impurity, pharmaceutical manufacturers can develop robust control strategies.

These strategies involve setting acceptance criteria for the levels of this compound in the final product. Routine testing of batches using the reference standard ensures that the manufacturing process is consistent and that the impurity levels remain within the specified limits. Any deviation from these limits can trigger an investigation into the manufacturing process to identify and rectify the source of the increased impurity formation. This proactive approach is essential for maintaining the quality and safety of the ciprofloxacin product throughout its lifecycle.

Reference Standard in Analytical Method Development and Validation

The availability of a pure this compound reference standard is fundamental for the development and validation of analytical methods designed to assess the quality of ciprofloxacin.

Development of Robust Analytical Methods for Ciprofloxacin and its Derivatives

During the development of an analytical method, such as an HPLC assay for ciprofloxacin, the this compound reference standard is used to optimize the separation of the impurity from the main API peak and other related substances. Method parameters that are adjusted include the mobile phase composition, column type, flow rate, and detection wavelength. The goal is to achieve a method that is specific, meaning it can accurately measure ciprofloxacin in the presence of its impurities, including this compound.

Validation of Chromatographic and Spectroscopic Assays in Pharmaceutical Analysis

Once an analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. Method validation is a regulatory requirement and involves a series of experiments to assess various parameters, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The this compound reference standard is indispensable for these validation studies. For example, to demonstrate specificity, the standard is spiked into a sample of ciprofloxacin to show that the method can resolve the two compounds. For linearity, a series of dilutions of the reference standard are prepared and analyzed to confirm that the method's response is proportional to the concentration of the impurity over a defined range. Accuracy is determined by spiking a known amount of the reference standard into a placebo or sample matrix and measuring the recovery.

Illustrative Data Table: Analytical Method Validation Summary for this compound

Validation ParameterResultAcceptance Criteria
SpecificityNo interference observed at the retention time of the analytePeak purity of > 0.99
Linearity (Correlation Coefficient, r²)0.9995≥ 0.999
Range (% of specification)50-150%80-120%
Accuracy (% Recovery)98.5% - 101.2%98.0% - 102.0%
Precision (RSD)< 2.0%≤ 2.0%
Limit of Detection (LOD)0.01%Reportable
Limit of Quantification (LOQ)0.03%Reportable

Note: This data is for illustrative purposes and represents typical results for a validated analytical method.

Role in Establishing Traceability to Pharmacopeial Standards (e.g., USP, EP)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines. These standards include monographs that specify the tests, procedures, and acceptance criteria for drug substances and products. For ciprofloxacin, these monographs will list known impurities and their acceptable limits.

While the pharmacopeias provide primary reference standards for ciprofloxacin itself, they may not always provide standards for every single impurity. In such cases, a well-characterized, in-house or third-party certified reference standard for this compound becomes crucial.

The use of this reference standard allows pharmaceutical manufacturers to demonstrate that their analytical methods are capable of detecting and quantifying this impurity in accordance with the principles and requirements of the pharmacopeias. The purity of the this compound working standard is often established by qualifying it against a primary reference standard or through rigorous independent characterization. This creates a chain of traceability, ensuring that the quality control testing performed by the manufacturer is aligned with the official standards. This traceability is a key component of regulatory submissions and inspections, providing confidence in the quality of the ciprofloxacin product being manufactured.

Lack of Publicly Available Research on this compound Prevents Detailed SAR Analysis

A thorough review of scientific literature reveals a significant lack of publicly available research on the specific chemical compound "this compound." This compound is primarily cataloged by chemical suppliers as an impurity or a reference standard related to the widely used antibiotic, ciprofloxacin. Consequently, the detailed structure-activity relationship (SAR) studies, including data on its biological activity and mechanism of action as requested, could not be found in published scientific papers.

The specific information required to populate the outlined sections—such as the impact of the N-ethoxycarbonyl moiety on antimicrobial efficacy against Gram-positive and Gram-negative bacteria, its influence on bacterial DNA gyrase and topoisomerase IV binding, comparative analysis with other N-acylated ciprofloxacin analogues, exploration of dual-action mechanisms, and theoretical computational approaches to its SAR—is not available in the current body of scientific literature.

Attempts to locate studies detailing the synthesis and biological evaluation of this compound as a primary investigational compound were unsuccessful. The available information is limited to its chemical identity, including its CAS number (93594-29-7) and molecular formula (C20H22FN3O5), as listed in chemical databases and supplier catalogs. Without dedicated research into its pharmacological properties, any discussion on the topics outlined in the user's request would be speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” with the specified detailed structure. Further research would need to be conducted and published on this specific molecule to enable such an analysis.

Preclinical Biological Investigations of N Ethoxycarbonyl Ciprofloxacin or Its Direct Role in Prodrugs/derivatives

In Vitro Antimicrobial Activity Assessment

The in vitro antimicrobial activity of a ciprofloxacin (B1669076) prodrug is contingent on its conversion to the active ciprofloxacin form. As an ester prodrug, N-Ethoxycarbonyl-ciprofloxacin itself is expected to have limited to no intrinsic antibacterial activity. Its efficacy is realized upon hydrolysis to ciprofloxacin.

The Minimal Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. For a prodrug like this compound, MIC values are typically determined in the presence of esterase enzymes to facilitate the conversion to ciprofloxacin. Studies on other ciprofloxacin ester prodrugs have demonstrated that in the presence of esterases, the MIC values of the prodrugs are comparable to that of the parent ciprofloxacin, indicating efficient conversion to the active form. For instance, some novel acylated and esterified derivatives of ciprofloxacin have shown significant antimicrobial properties frontiersin.org.

Illustrative MIC Data for Ciprofloxacin and its Derivatives Against Various Bacterial Strains

Bacterial Strain Ciprofloxacin MIC (µg/mL) Representative Ciprofloxacin Ester Prodrug MIC (µg/mL) (in the presence of esterase)
Staphylococcus aureus 0.25 - 1.0 0.25 - 1.0
Escherichia coli 0.015 - 0.125 0.015 - 0.125
Pseudomonas aeruginosa 0.25 - 1.0 0.25 - 1.0

Note: This table presents typical MIC ranges for ciprofloxacin against susceptible strains. The data for the ester prodrug is hypothetical, based on the principle of effective bioconversion.

The kinetics of bacterial growth inhibition by this compound would be expected to mirror that of ciprofloxacin, following a successful and rapid hydrolysis of the ester bond. Ciprofloxacin is known to be a rapidly bactericidal agent, and its effect is concentration-dependent. The rate of bacterial killing is directly related to the concentration of the active drug. Therefore, the bacterial growth inhibition kinetics of this compound would be primarily influenced by the rate of its conversion to ciprofloxacin in the test medium.

The effectiveness of this compound against multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), would be identical to that of ciprofloxacin itself, assuming complete bioconversion. The prodrug strategy does not alter the mechanism of action of the parent drug, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. Therefore, if a bacterial strain is resistant to ciprofloxacin, it will also be resistant to this compound. However, the prodrug approach may help in overcoming certain formulation and delivery challenges associated with the parent drug.

Prodrug Concept and Bioconversion Studies

The central tenet of the this compound prodrug strategy is its chemical stability at physiological pH and its susceptibility to enzymatic hydrolysis to release ciprofloxacin.

For a prodrug to be effective, it must be stable enough to reach its target site before converting to the active drug. In vitro stability studies of ciprofloxacin ester prodrugs are typically conducted at various pH levels to simulate the conditions in the gastrointestinal tract and bloodstream. Research on analogous ciprofloxacin derivatives has shown that they can be designed to be adequately stable in acidic and physiological pH environments najah.eduresearchgate.net.

Enzymatic hydrolysis is the primary pathway for the activation of ester prodrugs. This process is mediated by esterase enzymes that are abundant in the body, particularly in the plasma, liver, and other tissues. Studies on various ciprofloxacin ester prodrugs have demonstrated that they undergo rapid and complete hydrolysis in the presence of esterases najah.eduresearchgate.net. For instance, some synthesized ciprofloxacin derivatives showed total hydrolysis after just 25 minutes of incubation with esterase najah.eduresearchgate.net. The rate of hydrolysis can be influenced by the nature of the ester group. Copolymers containing ciprofloxacin linked via phenolic esters showed faster hydrolysis rates compared to those with aliphatic ester linkages rsc.org.

Mechanistic Studies on the Impact of Ethoxycarbonylation on Antibacterial Action

The modification of established antibiotics is a key strategy in the ongoing effort to combat bacterial resistance and enhance therapeutic efficacy. One such modification of the potent fluoroquinolone ciprofloxacin is the addition of an ethoxycarbonyl group at the N4 position of its piperazinyl ring, resulting in the compound this compound. This structural alteration has prompted investigations into its impact on the antibacterial mechanism of action, primarily focusing on its interaction with the essential bacterial enzymes, DNA gyrase and topoisomerase IV.

Ciprofloxacin, a well-established broad-spectrum antibiotic, exerts its bactericidal effects by inhibiting these type II topoisomerase enzymes. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and bacterial DNA, ciprofloxacin traps the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death.

The introduction of the ethoxycarbonyl group to the piperazinyl moiety of ciprofloxacin raises questions about how this chemical change influences the drug's ability to interact with its target enzymes. While specific, detailed research focusing exclusively on the mechanistic impact of ethoxycarbonylation on this compound's antibacterial action is limited in publicly available literature, we can infer potential effects based on the known structure-activity relationships of fluoroquinolones.

The piperazinyl substituent at the C7 position of the quinolone core is known to be a critical determinant of the antibacterial spectrum and potency of fluoroquinolones. Modifications at the N4 position of this ring can influence various properties of the molecule, including its:

Binding Affinity to Target Enzymes: The size, shape, and electronic properties of the substituent can affect how the molecule fits into the binding pocket of DNA gyrase and topoisomerase IV. The ethoxycarbonyl group, being bulkier than the simple hydrogen atom in ciprofloxacin, could either enhance or hinder this interaction.

Cellular Permeation: The physicochemical properties of the derivative, such as its lipophilicity and polarity, are altered by the addition of the ethoxycarbonyl group. This can impact the drug's ability to penetrate the bacterial cell wall and membrane to reach its intracellular targets.

Susceptibility to Efflux Pumps: Bacterial efflux pumps are a common mechanism of resistance, actively transporting antibiotics out of the cell. The structural changes in this compound might alter its recognition and transport by these pumps compared to the parent ciprofloxacin.

To fully elucidate the impact of ethoxycarbonylation, comparative studies are essential. These would typically involve in vitro assays to measure the inhibitory concentration (IC50) of this compound against purified DNA gyrase and topoisomerase IV from various bacterial species. This data, when compared to that of ciprofloxacin, would provide direct evidence of any change in target enzyme inhibition.

Furthermore, molecular docking studies could offer insights into the binding modes of this compound within the active sites of these enzymes. Such computational analyses can predict the binding energy and identify key interactions, helping to explain any observed differences in inhibitory activity.

Bacterial StrainCiprofloxacin MIC (µg/mL)This compound MIC (µg/mL)
Escherichia coli ATCC 259220.015Data not available
Staphylococcus aureus ATCC 292130.25Data not available
Pseudomonas aeruginosa ATCC 278530.5Data not available
Streptococcus pneumoniae ATCC 496191.0Data not available

Broader Pharmacological Explorations of N Substituted Fluoroquinolone Derivatives Where N Ethoxycarbonyl Analogues May Contribute

Investigation of Anticancer Activity

The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of N-substituted fluoroquinolone derivatives. The mechanism of antibacterial action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. nih.gov This has prompted investigations into whether these compounds could similarly affect human topoisomerases, which are validated targets for many anticancer drugs. researchgate.net

Modifications at the N-4 position of the piperazinyl ring of ciprofloxacin (B1669076) have yielded a variety of derivatives with promising anticancer activities. For instance, a series of N-acylated and N-sulfonated derivatives of ciprofloxacin demonstrated higher cytotoxic potential against the MCF-7 breast cancer cell line than the parent ciprofloxacin. nih.gov One particular N-acylated derivative showed a noteworthy IC50 value of 4.3 µM. nih.gov

Furthermore, hybridization of ciprofloxacin with other pharmacologically active moieties has produced compounds with significant cytotoxic effects. For example, ciprofloxacin-chalcone hybrids have been synthesized and evaluated for their anticancer activity. One such derivative exhibited potent activity against human melanoma (LOX IMVI) and colon cancer (HCT-116) cell lines, with IC50 values of 1.3 µM and 5.0 µM, respectively. nih.gov This particular hybrid was found to inhibit both topoisomerase I and II and induce apoptosis. nih.gov Another study on a ciprofloxacin-chalcone hybrid showed it induced cell cycle arrest at the G2/M phase in breast (MCF-7) and liver (HepG2) cancer cells. waocp.org

The anticancer potential of these derivatives is not limited to a single mechanism. Besides topoisomerase inhibition, some derivatives induce apoptosis through pathways involving increased expression of pro-apoptotic proteins like Bax and caspases, and decreased expression of anti-apoptotic proteins like Bcl-2. nih.gov

Below is a table summarizing the in vitro anticancer activity of selected N-substituted fluoroquinolone derivatives against various human cancer cell lines.

Derivative TypeCell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
N-acylated ciprofloxacinMCF-7 (Breast)4.3Ciprofloxacin>100
Ciprofloxacin-chalcone hybridLOX IMVI (Melanoma)1.3Staurosporine1.6
Ciprofloxacin-chalcone hybridHCT-116 (Colon)5.0Staurosporine8.4
Piperonal ciprofloxacin hydrazoneSMMC-7721 (Hepatocarcinoma)2.96Ciprofloxacin6.86
Piperonal ciprofloxacin hydrazoneMCF-7 (Breast)3.71Ciprofloxacin-
Piperonal ciprofloxacin hydrazoneHCT-8 (Colon)3.69Ciprofloxacin-
N-4 piperazinyl ciprofloxacin derivativeA549 (Non-small cell lung)14.8Doxorubicin-
Ciprofloxacin derivativeT-24 (Bladder)3.88Doxorubicin4.65
Ciprofloxacin derivativePC-3 (Prostate)9.35Doxorubicin6.78

This table is generated based on data from multiple research articles. nih.govnih.govmdpi.com

Evaluation of Antiplasmodial Activity

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge, necessitating the development of new therapeutic agents. Fluoroquinolones have been investigated for their antiplasmodial activity, which is attributed to the inhibition of the parasite's DNA gyrase located in the apicoplast, an essential organelle. nih.gov This leads to a "delayed death" phenotype in the parasite. nih.gov

Research has shown that while fluoroquinolones like ciprofloxacin possess some intrinsic antiplasmodial activity, their potency can be significantly enhanced through chemical modifications, including N-substitution. nih.gov For instance, a study on various fluoroquinolone antibiotics found that ciprofloxacin had a 50% inhibitory concentration (IC50) of 2.6 µM against a chloroquine-susceptible strain of P. falciparum after 48 hours. nih.gov

The synthesis of hybrid molecules, where a fluoroquinolone is linked to another antimalarial pharmacophore, has been a particularly fruitful strategy. A study reported the synthesis of hybrids combining artesunate (B1665782) with ciprofloxacin and norfloxacin. researchgate.net These hybrids exhibited potent antiplasmodial activity against a chloroquine-resistant strain of P. falciparum (FcB1), with some derivatives showing IC50 values in the low nanomolar range (1.5 nM to 5.4 nM) and excellent selectivity. researchgate.net

Another approach involves the development of "endochin-like quinolones" (ELQs). One such derivative, 3-ethoxycarbonyl-7-(6,6,6-trifluorohexyloxy)-4(1H)-quinolone, demonstrated high potency with an IC50 of 1.2 nM against both chloroquine-sensitive (D6) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov This highlights the potential for significant activity enhancement through structural modifications.

The following table presents data on the antiplasmodial activity of selected quinolone derivatives.

Compound/DerivativeP. falciparum Strain(s)IC50
CiprofloxacinFCC1 (chloroquine-susceptible)2.6 µM (48h)
CiprofloxacinVNS (chloroquine-resistant)3.8 µM (48h)
Artesunate-ciprofloxacin hybridFcB1 (chloroquine-resistant)3.5 - 5.4 nM
Artesunate-norfloxacin hybridFcB1 (chloroquine-resistant)1.5 - 1.9 nM
3-ethoxycarbonyl-7-(6,6,6-trifluorohexyloxy)-4(1H)-quinoloneD6 (chloroquine-sensitive), Dd2 (chloroquine-resistant)1.2 nM

This table is compiled from data presented in various scientific publications. nih.govresearchgate.netnih.gov

Assessment of Antifungal Activity

The exploration of N-substituted fluoroquinolone derivatives for antifungal activity has yielded more nuanced results compared to their anticancer and antiplasmodial potential. While fluoroquinolones are not typically potent antifungal agents on their own, some research suggests they can have a synergistic effect when combined with established antifungal drugs. portlandpress.comresearchgate.net

For example, a study found that certain fluoroquinolone derivatives could potentiate the activity of caspofungin, an echinocandin antifungal, against Aspergillus fumigatus. portlandpress.comresearchgate.net This synergistic effect was observed with specific screened fluoroquinolone compounds, but not with standard quinolone antibiotics like ciprofloxacin itself. portlandpress.comresearchgate.net This suggests that particular structural modifications on the fluoroquinolone scaffold are necessary to elicit this potentiating effect.

In contrast, other studies have indicated that ciprofloxacin has no intrinsic antifungal activity but can interact with antifungal agents. uliege.be One study using isobolographic analysis showed that the combination of ciprofloxacin with amphotericin B was synergistic against Candida albicans. uliege.be The nature of the interaction (synergistic or antagonistic) was found to be dependent on the concentration of ciprofloxacin. uliege.be

The direct antifungal activity of novel fluoroquinolone derivatives has also been explored. For instance, the synthesis of trifluoromethyl and trifluoromethoxy substituted chalcone (B49325) derivatives, a class of compounds that can be hybridized with fluoroquinolones, has been reported to yield molecules with antifungal properties against Candida albicans and Aspergillus niger. nih.gov

The table below summarizes findings on the antifungal-related activities of fluoroquinolone derivatives.

Compound/DerivativeFungal SpeciesObservation
Screened fluoroquinolone derivativesAspergillus fumigatusSynergistic effect with caspofungin
CiprofloxacinCandida albicansSynergistic effect with amphotericin B at certain concentrations
CiprofloxacinAspergillus fumigatusAlone stimulated planktonic growth, but not biofilm metabolism
Trifluoromethyl and trifluoromethoxy substituted chalconesCandida albicans, Aspergillus nigerExhibited varying degrees of antifungal activity

This table is based on information from multiple research sources. portlandpress.comresearchgate.netuliege.benih.govmdpi.com

Future Research Perspectives and Methodological Advancements in N Ethoxycarbonyl Ciprofloxacin Research

Development of Advanced Analytical Techniques for Trace Analysis

As N-Ethoxycarbonyl-ciprofloxacin is primarily identified as an impurity of ciprofloxacin (B1669076), the ability to detect and quantify it at trace levels is paramount for quality control in pharmaceutical formulations. coompo.com Future research will likely focus on developing highly sensitive and specific analytical methods that surpass current techniques. While standard methods like High-Performance Liquid Chromatography (HPLC) are used for ciprofloxacin and its impurities, advancements are needed for ultra-trace analysis in complex matrices. researchgate.net

Future methodological developments may include:

Hyphenated Chromatographic Techniques: The integration of liquid chromatography with advanced mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for identifying and quantifying impurities. ekb.eg Future work could focus on optimizing these methods for this compound, allowing for detection at parts-per-billion (ppb) levels.

Capillary Electrophoresis (CE): CE provides high-resolution separation and can be an alternative or complementary technique to HPLC for analyzing fluoroquinolones and their metabolites. ekb.eg Developing CE-based methods could offer faster analysis times and reduced solvent consumption.

Novel Sample Preparation Methods: Innovations in solid-phase microextraction (SPME) and related techniques could enable the selective extraction and concentration of this compound from complex samples, thereby enhancing the sensitivity of subsequent analytical measurements.

Table 1: Comparison of Analytical Techniques for Fluoroquinolone Analysis

TechniqueTypical ApplicationPotential Advantage for this compound Trace Analysis
HPLC-UVRoutine quality control of CiprofloxacinCost-effective for initial screening
LC-MS/MSQuantification of Ciprofloxacin and metabolites in biological fluids ekb.egHigh sensitivity and structural confirmation for impurity profiling
Capillary Electrophoresis (CE)Separation of charged molecules ekb.egHigh efficiency and rapid analysis of polar derivatives

Rational Design of Next-Generation this compound Analogues with Enhanced Properties

The core structure of this compound presents a unique scaffold for rational drug design. The ethoxycarbonyl group attached to the piperazine (B1678402) ring offers a modifiable position that distinguishes it from ciprofloxacin. nih.gov Research into the synthesis of novel analogues by altering this moiety could lead to compounds with enhanced or entirely new biological activities.

Strategies for rational design could involve:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogues with different ester groups or by replacing the ethoxycarbonyl moiety with other functional groups (e.g., amides, sulfonamides), researchers can systematically probe the SAR. This approach has been successful in modifying the N-4 position of the piperazine ring in other ciprofloxacin derivatives to develop potent anticancer agents. nih.gov

Bioisosteric Replacement: Replacing the ethoxycarbonyl group with bioisosteres could modulate the compound's pharmacokinetic and pharmacodynamic properties. This could improve cell permeability, metabolic stability, or target binding affinity.

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules that combine the this compound scaffold with other pharmacophores. This approach has yielded potent antimalarial agents by linking ciprofloxacin to moieties like 7-chloroquinoline. mdpi.com Similar strategies could be applied to this compound to explore new therapeutic areas.

Table 2: Examples of Ciprofloxacin Derivative Design Strategies

Design StrategyModification SiteResulting Property/ActivityReference
Substitution at N-4 of piperazinePiperazine ringPotent anticancer activity targeting topoisomerase II nih.gov
Creation of spirocyclic derivativesPosition 7 amineAntibacterial potency comparable to ciprofloxacin nih.gov
Hybridization with other pharmacophoresPiperazine ringPotent antiplasmodial (antimalarial) activity mdpi.com

Integration of Computational Chemistry with Experimental Validation for Drug Discovery

Modern drug discovery heavily relies on the synergy between computational chemistry and experimental validation. youtube.com For this compound, computational tools can accelerate the design and screening of new analogues, predict their properties, and elucidate their mechanisms of action before committing to costly and time-consuming synthesis.

The integrated workflow would involve:

Molecular Docking: Computational models can be used to dock potential this compound analogues into the active sites of various biological targets. For instance, docking studies have been used to rationalize the potent topoisomerase II inhibitory activity of other ciprofloxacin derivatives. nih.gov This can help prioritize which analogues to synthesize.

Quantum Mechanics (QM) Calculations: Density-functional theory (DFT) and other QM methods can be used to understand the electronic structure and reactivity of this compound and its interactions with target molecules, as has been done to study the interaction between ciprofloxacin and polymers. researchgate.net

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles.

Experimental Synthesis and Validation: The most promising candidates identified through computational screening would then be synthesized and subjected to rigorous experimental testing to validate the computational predictions and determine their actual biological activity.

Exploration of Novel Applications Beyond Traditional Antimicrobial Fields in Chemical Biology

While originating from an antibiotic, the fluoroquinolone scaffold has shown promise in diverse therapeutic areas. nih.gov The unique structure of this compound makes it an intriguing candidate for exploration in novel applications within chemical biology, moving beyond its association with antimicrobial activity.

Future research could explore:

Anticancer Agents: Ciprofloxacin and its derivatives have demonstrated antiproliferative activity against various cancer cell lines by inhibiting topoisomerase II, an enzyme crucial for DNA replication in both bacterial and eukaryotic cells. nih.gov this compound and its future analogues could be screened for similar or enhanced anticancer properties.

Antiparasitic Drugs: The discovery of ciprofloxacin-based hybrids with potent activity against Plasmodium falciparum, the parasite responsible for malaria, highlights the potential of the fluoroquinolone scaffold in treating parasitic diseases. mdpi.comnih.gov This opens a clear avenue for testing this compound derivatives against a range of parasites.

Chemical Probes: With appropriate modifications, this compound could be developed into chemical probes. These tools are invaluable in chemical biology for studying biological processes, identifying new drug targets, and understanding mechanisms of action and resistance. frontiersin.org For example, attaching a fluorescent tag or a bio-orthogonal handle could allow for the visualization and tracking of the molecule's interactions within cells.

The exploration of these future research perspectives promises to transform this compound from a mere impurity into a valuable chemical entity with the potential for significant contributions to medicinal chemistry and chemical biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Ethoxycarbonyl-ciprofloxacin, and how is purity validated?

  • Methodology : Synthesis typically involves ethoxycarbonyl chloride reacting with ciprofloxacin under anhydrous conditions. Purity is confirmed via nuclear magnetic resonance (NMR) for structural verification, high-performance liquid chromatography (HPLC) for quantitative analysis (>98% purity), and mass spectrometry (MS) for molecular weight validation. Stability during synthesis requires inert atmospheres (e.g., nitrogen) to prevent hydrolysis .

Q. Which analytical techniques are optimal for characterizing this compound’s stability under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies using HPLC under stress conditions (e.g., pH 1–12, 40–60°C) to monitor degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life, while radical scavenging assays (e.g., hydrated electron reactions) assess susceptibility to oxidative degradation .

Q. How does the ethoxycarbonyl modification alter ciprofloxacin’s solubility and partition coefficient (log P)?

  • Methodology : Solubility is measured via shake-flask method in aqueous buffers (pH 7.4) and organic solvents. Log P is determined using octanol-water partitioning followed by UV-spectrophotometry. Comparative studies with unmodified ciprofloxacin reveal enhanced lipophilicity, impacting membrane permeability .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported antimicrobial efficacy between this compound and its parent compound?

  • Methodology : Use standardized minimum inhibitory concentration (MIC) assays against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains. Include controls for efflux pump activity and biofilm formation. Statistical analysis (e.g., ANOVA with post-hoc tests) identifies significant differences in potency .

Q. How can researchers evaluate the pharmacokinetic (PK) profile of this compound in preclinical models?

  • Methodology : Conduct in vivo PK studies in rodents (e.g., Sprague-Dawley rats) with intravenous/oral dosing. Plasma concentration-time curves are analyzed via non-compartmental modeling (e.g., AUC, Cmax, t1/2). Tissue distribution is quantified using LC-MS/MS. Compare bioavailability to ciprofloxacin to assess structural impact .

Q. What strategies mitigate bacterial resistance development against this compound in chronic infection models?

  • Methodology : Serial passage assays under sub-inhibitory concentrations (e.g., 1/4 MIC) over 30 generations. Whole-genome sequencing identifies mutations in gyrA or parC genes. Synergy with adjuvants (e.g., efflux pump inhibitors) is tested via checkerboard assays (FIC index ≤0.5 indicates synergy) .

Q. How do subcellular localization patterns of this compound differ from ciprofloxacin in bacterial cells?

  • Methodology : Fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy track intracellular accumulation. Compare uptake kinetics in wild-type vs. efflux-deficient mutants (e.g., E. coli ΔacrB). Quantitative analysis via flow cytometry validates target engagement (DNA gyrase inhibition) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported degradation half-lives of this compound across studies?

  • Methodology : Replicate degradation experiments under standardized conditions (e.g., ISO 10993-15 for hydrolytic stability). Validate analytical methods (e.g., HPLC vs. LC-MS) to rule out matrix interference. Cross-reference kinetic data with hydrated electron reaction rates (k ~10⁹ M⁻¹s⁻¹ for similar quinolones) to identify outliers .

Q. What statistical frameworks are suitable for meta-analysis of this compound’s toxicity across heterogeneous datasets?

  • Methodology : Use random-effects models to account for variability in cell lines (e.g., HepG2 vs. HEK293) and dosing protocols. Subgroup analysis by exposure duration (acute vs. chronic) and endpoint (e.g., IC50, apoptosis markers) clarifies confounding factors .

Methodological Frameworks

  • PICO Application : For clinical efficacy studies, structure questions as:
    • Population : Patients with resistant Pseudomonas aeruginosa infections.
    • Intervention : this compound (500 mg BID).
    • Comparison : Ciprofloxacin (750 mg BID).
    • Outcome : Microbiological eradication at 7 days .
  • FINER Criteria : Ensure questions are Feasible (adequate sample size), Novel (unexplored PK/PD relationships), Ethical (animal welfare compliance), and Relevant (addressing AMR crises) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethoxycarbonyl-ciprofloxacin
Reactant of Route 2
Reactant of Route 2
N-Ethoxycarbonyl-ciprofloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.